Cadmium citrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cadmium citrate is a useful research compound. Its molecular formula is C12H10Cd3O14 and its molecular weight is 715.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Environmental Remediation

Heavy Metal Uptake and Phytoremediation

Cadmium citrate plays a significant role in enhancing the uptake of cadmium by plants, which is crucial for phytoremediation strategies aimed at cleaning contaminated soils. Research indicates that citric acid can mitigate cadmium toxicity in plants, promoting growth while facilitating cadmium accumulation in non-root tissues. For instance, a study involving Brassica napus demonstrated that the application of citric acid significantly increased cadmium accumulation in stems and leaves, enhancing bioconcentration factors (BCF) by up to 40% in leaves while reducing root BCF by 10% .

| Plant Species | Cadmium Concentration (mg/kg) | BCF in Leaves (%) | BCF in Roots (%) |

|---|---|---|---|

| Brassica napus | 30 | 40 | 10 |

Biochemical Applications

Metabolic Effects and Mitochondrial Function

This compound has been studied for its effects on cellular metabolism. Low doses of cadmium disrupt mitochondrial function, leading to lipid accumulation in lung tissues. The presence of this compound may enhance the understanding of how cadmium affects metabolic pathways, particularly those involving the citric acid cycle. In a study on mice, exposure to cadmium led to significant alterations in lipid metabolism and mitochondrial energy processes .

| Cadmium Dose (mg/L) | Lipid Accumulation (pg/mg tissue) | Mitochondrial Function Impairment |

|---|---|---|

| 0 | 11 | None |

| 0.2 | Not statistically significant | Mild |

| 2 | 48 | Significant |

Microbial Interactions

Influence on Microbial Decomposition

The interaction between this compound and microbial communities is another area of interest. A study showed that the presence of cadmium ions significantly inhibited the decomposition of citric acid by Klebsiella sp., suggesting that metal-citrate complexes can affect microbial metabolism and organic acid degradation . This finding highlights the importance of understanding how metals influence microbial processes in contaminated environments.

| Metal Complex | Decomposition Rate (%) |

|---|---|

| This compound | 23 |

| Zinc Citrate | 14 |

| Copper Citrate | 5 |

Agricultural Applications

Enhancing Nutrient Uptake

This compound complexes can also influence nutrient dynamics in agricultural systems. Studies have shown that these complexes can enhance the bioavailability of essential nutrients while simultaneously facilitating the uptake of cadmium by plants. This dual role makes this compound a valuable tool for managing nutrient availability in contaminated soils while promoting plant health .

Case Study: Wheat Growth

In a controlled experiment with durum wheat, the application of cadmium-citrate complexes improved zinc uptake significantly compared to other treatments, showcasing their potential for enhancing nutrient absorption under metal stress conditions.

| Treatment | Zinc Uptake (mg/kg) |

|---|---|

| Control | X |

| This compound | Y |

化学反応の分析

Table 1: Synthesized Cd(II)-Citrate Complexes

-

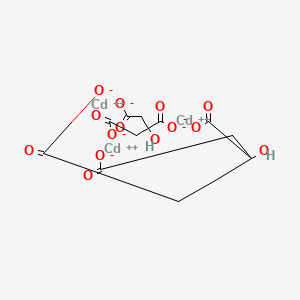

Coordination Environment :

-

Citrate binds Cd(II) through its central alcoholic hydroxyl (–OH), one terminal carboxylate (–COO−), and the central carboxylate group .

-

The central carboxylate oxygen bridges three Cd(II) ions, forming extended networks in polynuclear complexes .

-

A water molecule completes the octahedral coordination sphere .

-

-

Spectroscopic Validation :

pH-Dependent Speciation

Cadmium citrate exhibits dynamic speciation in aqueous solutions, influenced by pH and citrate concentration :

Table 2: Dominant Cd(II)-Citrate Species vs. pH

| pH Range | Dominant Species | Charge | Coordination Mode |

|---|---|---|---|

| 2.0–3.5 | [Cd(H2cit)]+ | +1 | Citrate partially protonated |

| 4.0–5.0 | [Cd(Hcit)]0 | 0 | Tridentate binding |

| >5.0 | [Cd(cit)]− | -1 | Fully deprotonated citrate |

-

Key Observations :

Thermodynamic Stability

Stability constants (K) and thermodynamic parameters for Cd(II)-citrate complexes were determined via pH titrations :

Table 3: Stability Constants and Thermodynamic Data (25°C)

| Complex | logK | ΔH∘(kJ/mol) | ΔS∘(J/mol\cdotpK) |

|---|---|---|---|

| [Cd(cit)]− | 4.78 ± 0.03 | -18.2 ± 1.1 | 45 ± 4 |

| [Cd(cit)2]4− | 7.12 ± 0.05 | -25.6 ± 1.5 | 72 ± 6 |

-

Trends :

Environmental and Biological Implications

-

Bioavailability : Low molecular mass Cd(II)-citrate complexes enhance cadmium uptake in microorganisms and plants, particularly in acidic soils (pH < 6) .

-

Detoxification Mechanisms : Citrate-mediated complexation reduces free Cd2+ ion concentration, potentially mitigating toxicity .

-

Adsorption Behavior : Charged species (e.g., [Cd(cit)]−) exhibit lower adsorption on biosorbents due to electrostatic repulsion, complicating remediation efforts .

特性

CAS番号 |

49707-39-3 |

|---|---|

分子式 |

C12H10Cd3O14 |

分子量 |

715.4 g/mol |

IUPAC名 |

cadmium(2+);2-hydroxypropane-1,2,3-tricarboxylate |

InChI |

InChI=1S/2C6H8O7.3Cd/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;/q;;3*+2/p-6 |

InChIキー |

ROFFPTKOAWZFNP-UHFFFAOYSA-H |

SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Cd+2].[Cd+2].[Cd+2] |

正規SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Cd+2].[Cd+2].[Cd+2] |

Key on ui other cas no. |

49707-39-3 |

ピクトグラム |

Irritant; Environmental Hazard |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。